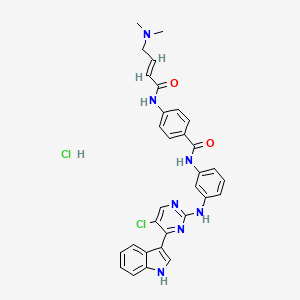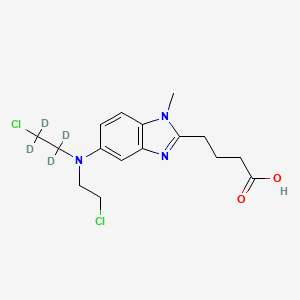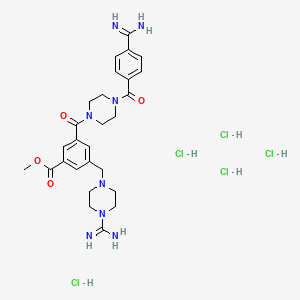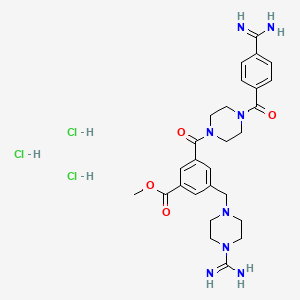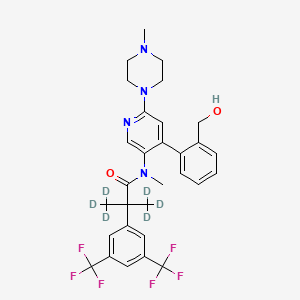
ML390
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML390 exerts its potent differentiation effect on multiple leukemia models. this compound will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.
Wissenschaftliche Forschungsanwendungen
Development in Acute Myeloid Leukemia Treatment
ML390 is a significant compound in the treatment of acute myeloid leukemia (AML). It acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, inducing differentiation in AML cells. This differentiation is particularly notable in cells that overexpress the Homeobox transcription factor A9 (HoxA9), a condition found in about 70% of AML patients. The development of this compound came from optimizing two chemical scaffolds for activity, identifying DHODH as the target enzyme. Its interactions with DHODH have been elucidated through X-ray crystal structure studies (Lewis et al., 2016).
Role in Breast Cancer Research
This compound has also been linked to breast cancer research, specifically in the context of nitric oxide synthase signaling. Its relevance comes into play in the study of ribosomal protein L39 (RPL39) and myeloid leukemia factor 2 (MLF2), both of which are regulated by this signaling pathway and are crucial in tumor initiation and metastasis in triple-negative breast cancer (TNBC). Targeting genes like RPL39 and MLF2, which this compound influences, could lead to significant advancements in treating TNBC and reducing tumor metastasis (Dave et al., 2014).
Eigenschaften
Molekularformel |
C21H21F3N2O3 |
|---|---|
Molekulargewicht |
406.4 |
SMILES |
O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3 |
Aussehen |
Solid powder |
Reinheit |
> 98% |
Synonyme |
(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


